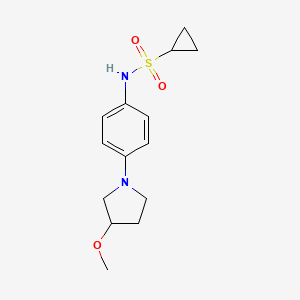

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Drug Development

A study by Duan et al. (2019) revealed the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series as RORγt inverse agonists, utilizing a similar binding conformation to the sulfonamide compound . This has implications for the development of selective and orally active drugs with good pharmacokinetic profiles (Duan et al., 2019).

2. Synthesis Techniques

Evans (2007) described a method for synthesizing related pyrrolidine compounds through the double reduction of cyclic sulfonamide precursors. This research contributes to the efficient construction of molecules in which the aryl sulfonyl moiety plays a critical role (Evans, 2007).

3. Crystallography and Drug Development

Sevinçek et al. (2018) explored the crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives, closely related to the compound . The study aimed to understand the impact of substituents on intermolecular interactions, which is vital for the development of anticonvulsant drugs (Sevinçek et al., 2018).

4. Medicinal Chemistry and Biological Evaluation

Research by Owa et al. (2002) on sulfonamide-focused libraries, including compounds structurally related to the sulfonamide , revealed potent cell cycle inhibitors that progressed to clinical trials. This study illustrates the potential of similar compounds in oncolytic therapies (Owa et al., 2002).

5. Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showing the relevance of sulfonamide compounds in understanding drug metabolism (Zmijewski et al., 2006).

6. Enantioselective Organocatalysis

Hartikka et al. (2007) investigated novel aryl sulfonamides for their use in enantioselective organocatalyzed cyclopropanation, highlighting the utility of such compounds in asymmetric synthesis (Hartikka et al., 2007).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various targets, such as serine/threonine-protein kinases .

Biochemical Pathways

Related compounds have been found to impact various pathways, such as the phosphoinositide 3-kinase/akt/gsk3β signaling pathway , and the NF-kB inflammatory pathway .

Pharmacokinetics

It’s worth noting that similar compounds have been found to undergo biotransformation dependent on cyp3a .

Result of Action

Similar compounds have been found to have various effects, such as inhibiting pro-inflammatory responses by inhibiting in vitro stat3 activation and its downstream signaling .

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-13-8-9-16(10-13)12-4-2-11(3-5-12)15-20(17,18)14-6-7-14/h2-5,13-15H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPPTPHUPJRGLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2957225.png)

![methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2957226.png)

![N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide](/img/structure/B2957229.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2957233.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)